molecular formula C6H8FNO3 B6160230 methyl (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylate CAS No. 393810-25-8

methyl (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylate

Cat. No. B6160230
CAS RN: 393810-25-8
M. Wt: 161.1
InChI Key:
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Description

Methyl (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylate, also known as MFPC, is an organofluorine compound that has been widely studied in recent years due to its potential applications in a variety of scientific fields. It is a key intermediate in the synthesis of drugs and other compounds, and has been used in the synthesis of several pharmaceuticals. MFPC is also a valuable building block for the synthesis of fluorinated compounds, and its unique structure has made it a valuable tool in the fields of medicinal chemistry and synthetic organic chemistry.

Scientific Research Applications

Methyl (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylate has been widely studied in recent years due to its potential applications in a variety of scientific fields. It has been used in the synthesis of several pharmaceuticals, and its unique structure has made it a valuable tool in the fields of medicinal chemistry and synthetic organic chemistry. Additionally, methyl (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylate has been used in the synthesis of fluorinated compounds, and its unique structure has made it a valuable tool in the fields of photochemistry and materials science.

Mechanism of Action

The mechanism of action of methyl (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylate is not well understood, but it is believed to involve the formation of a covalent bond between the carboxyl group and a nucleophile, such as a hydroxide ion. This covalent bond is then broken, resulting in the formation of a new product. Additionally, the reaction of methyl (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylate with a base can result in the formation of a salt, which can be used in a variety of synthetic processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylate are not well understood. However, it has been shown to have some antiproliferative activity in cell cultures, suggesting that it may have potential applications in the treatment of cancer. Additionally, it has been shown to have some antifungal activity, suggesting that it may have potential applications in the treatment of fungal infections.

Advantages and Limitations for Lab Experiments

The advantages of using methyl (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylate in laboratory experiments include its high yields, good selectivity, and its ability to be used in a variety of solvents. Additionally, its unique structure makes it a valuable tool in the fields of medicinal chemistry and synthetic organic chemistry. However, the use of methyl (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylate in laboratory experiments is limited by its potential toxicity, as well as the fact that it is a relatively expensive compound.

Future Directions

The potential future applications of methyl (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylate are vast. It has been used in the synthesis of several pharmaceuticals, and its unique structure has made it a valuable tool in the fields of medicinal chemistry and synthetic organic chemistry. Additionally, it has been used in the synthesis of fluorinated compounds, and its unique structure has made it a valuable tool in the fields of photochemistry and materials science. Additionally, methyl (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylate has been studied for its potential use in the treatment of cancer and fungal infections, and further research is needed to explore these potential applications. Finally, methyl (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylate could be used as a building block in the synthesis of a variety of other compounds, and further research is needed to explore these potential applications.

Synthesis Methods

Methyl (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylate can be synthesized using a variety of methods, including the reaction of 4-fluoro-2-methyl-5-oxopyrrolidine-2-carboxylic acid with a base such as sodium hydroxide or potassium hydroxide. This reaction produces the desired product in high yields and with good selectivity. Additionally, the reaction can be conducted in the presence of a variety of solvents, such as methanol, ethanol, and water.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylate involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Ethyl 2-oxo-4-fluoropyrrolidine-3-carboxylate", "Methylamine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic acid", "Diethyl ether" ], "Reaction": [ "Step 1: Ethyl 2-oxo-4-fluoropyrrolidine-3-carboxylate is reacted with methylamine in methanol to form methyl (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylate.", "Step 2: The resulting product from step 1 is then reduced with sodium borohydride in methanol to form the corresponding alcohol.", "Step 3: The alcohol is then treated with hydrochloric acid to form the hydrochloride salt.", "Step 4: The hydrochloride salt is then treated with sodium hydroxide to form the free base.", "Step 5: The free base is then esterified with acetic acid in the presence of a dehydrating agent such as diethyl ether to form the final product, methyl (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylate." ] }

CAS RN

393810-25-8

Molecular Formula

C6H8FNO3

Molecular Weight

161.1

Purity

95

Origin of Product

United States

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